molecular formula C11H22ClNO2 B8158301 5-(4-Methylpiperidin-1-yl)pentanoic acid hydrochloride

5-(4-Methylpiperidin-1-yl)pentanoic acid hydrochloride

Cat. No.: B8158301
M. Wt: 235.75 g/mol
InChI Key: QGJUVOYANOMCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylpiperidin-1-yl)pentanoic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)pentanoic acid hydrochloride typically involves the reaction of 4-methylpiperidine with a suitable pentanoic acid derivative. One common method involves the use of 4-methylpiperidine and 5-bromopentanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperidin-1-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-Methylpiperidin-1-yl)pentanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperidin-1-yl)-5-oxo-pentanoic acid
  • 4-Methylpiperidine
  • 5-Bromopentanoic acid

Uniqueness

5-(4-Methylpiperidin-1-yl)pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its piperidine ring and pentanoic acid moiety contribute to its versatility in various applications .

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10-5-8-12(9-6-10)7-3-2-4-11(13)14;/h10H,2-9H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUVOYANOMCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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